![molecular formula C17H19ClN2O3 B5758353 2-chloro-5-nitro-N-(tricyclo[3.3.1.1~3,7~]dec-2-yl)benzamide](/img/structure/B5758353.png)
2-chloro-5-nitro-N-(tricyclo[3.3.1.1~3,7~]dec-2-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-chloro-5-nitro-N-(tricyclo[3.3.1.1~3,7~]dec-2-yl)benzamide is a complex organic compound with the molecular formula C17H19ClN2O3 and a molecular weight of 334.8 This compound is characterized by the presence of a benzamide group substituted with a chlorine atom and a nitro group, as well as a tricyclo[3311~3,7~]decane moiety
Preparation Methods
The synthesis of 2-chloro-5-nitro-N-(tricyclo[3.3.1.1~3,7~]dec-2-yl)benzamide involves multiple steps, typically starting with the preparation of the tricyclo[3.3.1.1~3,7~]decane core. This core can be synthesized through a series of cyclization reactions. The benzamide moiety is then introduced through an amide coupling reaction, where the amine group of the tricyclo[3.3.1.1~3,7~]decane derivative reacts with a benzoyl chloride derivative.
Chemical Reactions Analysis
2-chloro-5-nitro-N-(tricyclo[3.3.1.1~3,7~]dec-2-yl)benzamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Scientific Research Applications
2-chloro-5-nitro-N-(tricyclo[3.3.1.1~3,7~]dec-2-yl)benzamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic applications, particularly in the development of new drugs.
Mechanism of Action
The mechanism of action of 2-chloro-5-nitro-N-(tricyclo[3.3.1.1~3,7~]dec-2-yl)benzamide involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The tricyclo[3.3.1.1~3,7~]decane moiety provides structural rigidity, which can influence the compound’s binding affinity to its targets .
Comparison with Similar Compounds
2-chloro-5-nitro-N-(tricyclo[3.3.1.1~3,7~]dec-2-yl)benzamide can be compared with other similar compounds, such as:
2-chloro-5-nitrobenzamide: Lacks the tricyclo[3.3.1.1~3,7~]decane moiety, resulting in different chemical and biological properties.
Tricyclo[3.3.1.1~3,7~]decane derivatives: These compounds may have different substituents on the tricyclo[3.3.1.1~3,7~]decane core, leading to variations in their reactivity and applications.
The unique combination of the benzamide, chlorine, nitro, and tricyclo[3.3.1.1~3,7~]decane groups in this compound makes it a compound of significant interest in various fields of research.
Properties
IUPAC Name |
N-(2-adamantyl)-2-chloro-5-nitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19ClN2O3/c18-15-2-1-13(20(22)23)8-14(15)17(21)19-16-11-4-9-3-10(6-11)7-12(16)5-9/h1-2,8-12,16H,3-7H2,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNADTWCYXYJWRC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)C3NC(=O)C4=C(C=CC(=C4)[N+](=O)[O-])Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
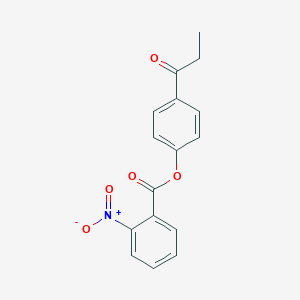
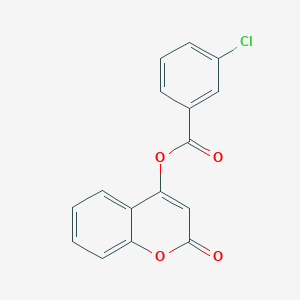
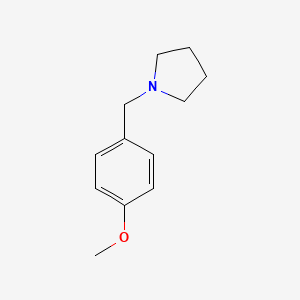
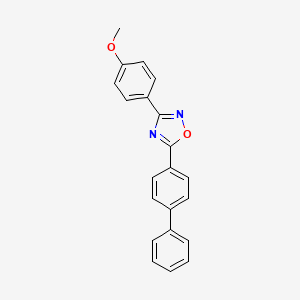
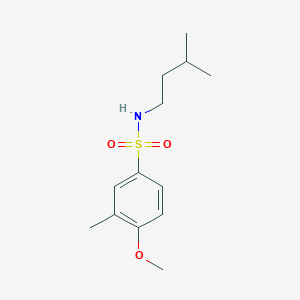
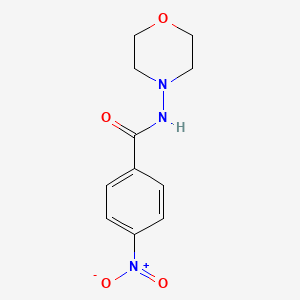
![N-[(2-hydroxy-3,5-dimethylphenyl)carbamothioyl]-4-(propan-2-yl)benzamide](/img/structure/B5758318.png)
![3-{[(8-methoxy-2-oxo-2H-chromen-3-yl)carbonyl]amino}benzoic acid](/img/structure/B5758330.png)
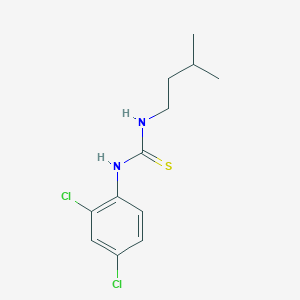
![N-[(3,4-dimethoxyphenyl)methyl]-N',N'-diethyl-N-methylethane-1,2-diamine](/img/structure/B5758359.png)
![1-[5-(2-chloro-4-nitrophenyl)-2-furoyl]-4-methylpiperidine](/img/structure/B5758367.png)
![({[(4-METHOXYBENZYL)AMINO]CARBONYL}AMINO)(4-METHYLPHENYL)DIOXO-LAMBDA~6~-SULFANE](/img/structure/B5758375.png)
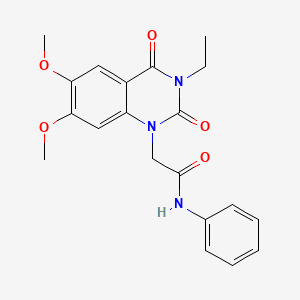
![N-(3-chloro-4-methoxyphenyl)-2-[(4-chlorophenyl)thio]acetamide](/img/structure/B5758381.png)
